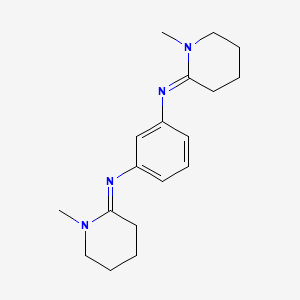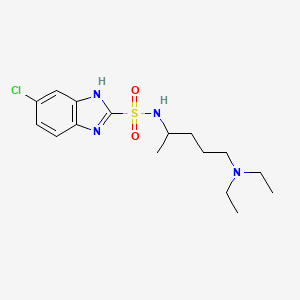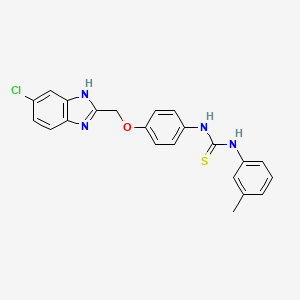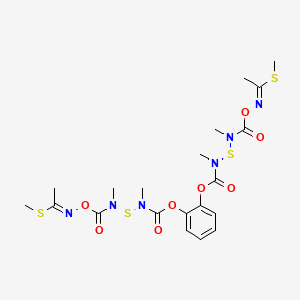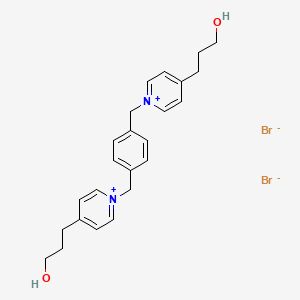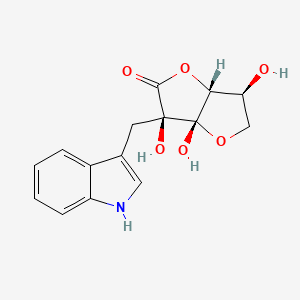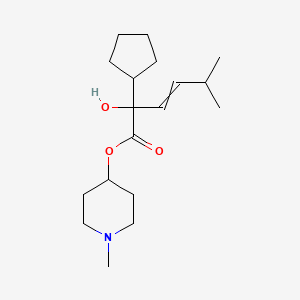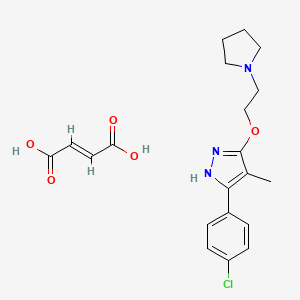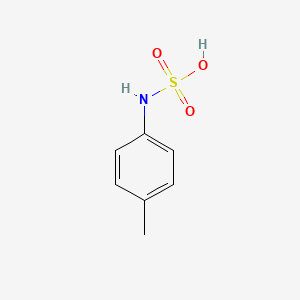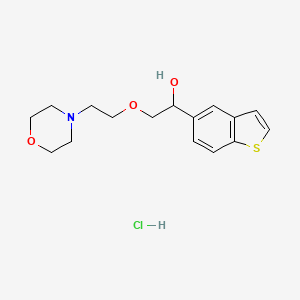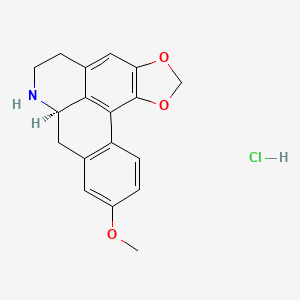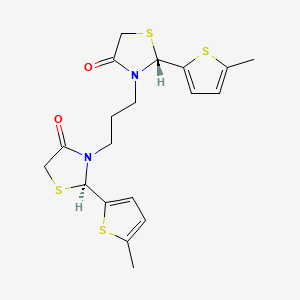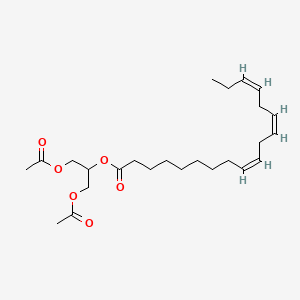
Glyceryl diacetate 2-linolenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl diacetate 2-linolenate: is a chemical compound with the molecular formula C25H40O6 . It is an ester formed from glycerol, acetic acid, and linolenic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and food industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl diacetate 2-linolenate is synthesized through the esterification of glycerol with acetic acid and linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor, where it undergoes esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Glyceryl diacetate 2-linolenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form glyceryl monoacetate and linolenic acid.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Reduction: Glyceryl monoacetate and linolenic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Glyceryl diacetate 2-linolenate is used as an intermediate in the synthesis of other chemical compounds. It serves as a precursor for the production of various esters and other derivatives .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of esters on cellular processes. It is also used in the formulation of lipid-based drug delivery systems .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the formulation of topical and transdermal drug delivery systems. Its ability to enhance the permeability of active ingredients through the skin makes it valuable in medicinal applications .
Industry: this compound is used in the cosmetics industry as an emollient and skin conditioning agent. It is also used in the food industry as a flavoring agent and in the production of food additives .
Mechanism of Action
Glyceryl diacetate 2-linolenate exerts its effects through various mechanisms. In biological systems, it interacts with lipid membranes, altering their fluidity and permeability. This interaction enhances the absorption of active ingredients in drug delivery systems. The compound also undergoes hydrolysis to release glycerol, acetic acid, and linolenic acid, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Glyceryl monoacetate: An ester of glycerol and acetic acid, used as a food additive and in pharmaceuticals.
Glyceryl triacetate: An ester of glycerol and three acetic acid molecules, used as a plasticizer and in the production of explosives.
Glyceryl diacetate: An ester of glycerol and two acetic acid molecules, used in food and pharmaceutical industries.
Uniqueness: Glyceryl diacetate 2-linolenate is unique due to the presence of linolenic acid, which imparts specific properties such as enhanced skin permeability and antioxidant activity. This makes it particularly valuable in cosmetic and pharmaceutical applications .
Properties
CAS No. |
55320-01-9 |
|---|---|
Molecular Formula |
C25H40O6 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11- |
InChI Key |
KCUFGMLEGCVQBD-AGRJPVHOSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


